molecular formula C13H24N2O B2509186 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine CAS No. 2097858-82-5

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine

Cat. No. B2509186
CAS RN: 2097858-82-5
M. Wt: 224.348
InChI Key: DHNIHNMUBPSTLV-UHFFFAOYSA-N
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Description

The compound "1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine" is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The cyclopropylmethyl group attached to the piperazine ring may influence the compound's biological activity and its interaction with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and the potential for producing various polymorphic forms. For instance, a related piperazine dione was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% yield and resulting in different polymorphic crystalline forms as determined by single-crystal X-ray analysis . Another study describes the synthesis of a series of new piperazine derivatives using the reductive amination method in the presence of sodium triacetoxyborohydride, leading to various piperazine derivatives characterized by elemental analysis and spectral studies .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their potential biological activity. Single-crystal X-ray diffraction analysis has been used to determine the structure of related compounds, such as 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride, revealing a "chair" conformation with a symmetry center and specific bond distances and angles . The crystal packing is influenced by electrostatic attractions and hydrogen bonds, which are essential for the stability of the crystal structure.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For example, the stereoselective synthesis of polysubstituted piperazines and oxopiperazines has been achieved using natural amino acids as starting materials. The resulting heterocycles can be further elaborated by metalation and reaction with electrophiles, leading to diastereoselectively substituted compounds . Additionally, the classic Simmons-Smith reaction has been applied to synthesize cyclopropane-containing analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure studies of novel piperazine derivatives have shown that the piperazine ring adopts a chair conformation, and the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing . Density functional theory (DFT) calculations can provide insights into the reactive sites for electrophilic and nucleophilic attacks, which are crucial for understanding the reactivity of these molecules . The Hirshfeld surface analysis further reveals the nature of intermolecular contacts, with H…H interactions having a major contribution .

Scientific Research Applications

Analogues for Therapeutic and Diagnostic Applications

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a lead candidate for therapeutic and diagnostic applications in oncology. Novel analogues with reduced lipophilicity were designed to improve its utility, showing promise for positron emission tomography (PET) radiotracers. The analogues demonstrated substantial affinities for σ receptor subtypes, indicating potential for tumor imaging and therapy without significant antiproliferative activity, making them suitable for diagnostic rather than therapeutic use (Abate et al., 2011).

Antidepressant and Antianxiety Activities

A novel series of piperazine derivatives showed significant antidepressant and antianxiety activities in behavioral tests on mice. These derivatives, developed through a series of chemical reactions involving 2-acetylfuran and aromatic aldehyde, demonstrated the potential of piperazine compounds in the development of new treatments for mood disorders (Kumar et al., 2017).

CGRP Receptor Inhibitor Synthesis

A convergent, stereoselective, and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating the piperazine compound's potential as a key ingredient in treatments for conditions mediated by the CGRP receptor. This work highlights the relevance of piperazine derivatives in synthesizing biologically active compounds for pharmaceutical applications (Cann et al., 2012).

Bacterial Biofilm and MurB Inhibitors

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and tested for antibacterial and cytotoxic activities. These compounds showed significant inhibitory activities against various bacterial strains and cell lines, indicating their potential as novel antibacterial agents, particularly in inhibiting bacterial biofilms and the MurB enzyme (Mekky & Sanad, 2020).

Photochemistry in Aqueous Solutions

The study of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin) in aqueous solutions revealed insights into its photochemical behavior, important for understanding the stability and degradation pathways of this class of compounds under environmental exposure to light. These findings have implications for the environmental fate and photostability of fluoroquinolone antibiotics (Mella et al., 2001).

properties

IUPAC Name

1-(cyclopropylmethyl)-4-(oxan-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-12(1)11-14-5-7-15(8-6-14)13-3-9-16-10-4-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNIHNMUBPSTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine

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